(6-Bromo-5-fluoropyridin-3-yl)methanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product’s purity and yield .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-5-fluoropyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of pyridine, such as aldehydes, carboxylic acids, alcohols, and amines. These derivatives have significant applications in further chemical synthesis and research .
Scientific Research Applications
(6-Bromo-5-fluoropyridin-3-yl)methanol is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Bromo-5-fluoropyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, making it a valuable tool in biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- (6-Chloro-5-fluoropyridin-3-yl)methanol
- (6-Bromo-4-fluoropyridin-3-yl)methanol
- (6-Bromo-5-chloropyridin-3-yl)methanol
Uniqueness
Compared to similar compounds, (6-Bromo-5-fluoropyridin-3-yl)methanol stands out due to its specific bromine and fluorine substitution pattern, which imparts unique chemical reactivity and biological activity. This makes it particularly useful in targeted chemical synthesis and specialized research applications.
Properties
IUPAC Name |
(6-bromo-5-fluoropyridin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-6-5(8)1-4(3-10)2-9-6/h1-2,10H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YETOCIUZFCFMGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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